

Introduction to Layered Vanadium Disulfide (VS2)

Author: BenchChem Technical Support Team. Date: December 2025

Compound of Interest		
Compound Name:	Vanadium disulfide	
Cat. No.:	B084465	Get Quote

Vanadium disulfide (VS2) is a member of the transition metal dichalcogenide (TMD) family, a class of materials known for their unique two-dimensional (2D) layered structures.[1] In its bulk form, VS2 consists of individual S-V-S layers stacked upon one another. Within each layer, vanadium and sulfur atoms are bound by strong covalent bonds, while the layers themselves are held together by much weaker, non-covalent van der Waals (vdW) forces.[2] This structural anisotropy allows for the exfoliation of bulk crystals into atomically thin nanosheets, down to a single monolayer.[3]

The nature of the vdW interactions between these layers is not merely a passive structural feature; it is a critical determinant of the material's electronic, vibrational, and magnetic properties.[4][5] Engineering these weak interlayer forces—for instance, by changing the number of layers, introducing intercalants, or applying strain—provides a powerful mechanism to tune the material's characteristics.[4][6][7] Consequently, understanding and controlling vdW interactions in layered VS2 is paramount for its application in emerging fields such as spintronics, catalysis, and energy storage.[4][8][9]

The Role of van der Waals Forces in VS2

Van der Waals forces, specifically London dispersion forces, arise from transient fluctuations in electron density that create temporary dipoles.[10] While standard density functional theory (DFT) approximations like the Generalized Gradient Approximation (GGA) often fail to accurately describe these long-range correlations, specialized computational methods such as



van der Waals density functionals (vdW-DF) have been developed to model these interactions more precisely.[10][11][12]

In layered VS2, these forces dictate the equilibrium distance between adjacent layers, known as the interlayer spacing.[9][13] Although significantly weaker than the in-plane covalent bonds, the collective vdW interactions are strong enough to hold the crystal together while being gentle enough to allow for mechanical exfoliation.[14] The modulation of these forces is central to the unique layer-dependent properties observed in VS2.

Impact of vdW Interactions on Material Properties

The subtle interplay of vdW forces between VS2 layers gives rise to profound changes in its physical properties as the material transitions from a bulk crystal to a few-layered or monolayer system.

Structural and Electronic Properties

The most direct consequence of vdW interactions is the determination of the interlayer spacing, which is approximately 0.576 nm (5.76 Å) in pristine, bulk VS2.[9][13] This spacing can be experimentally increased by intercalating molecules or ions between the layers, a process that directly modifies the vdW environment.[7][13]

This structural change has a dramatic effect on the electronic band structure.

- Bulk VS2 exhibits metallic properties and is described as an indirect bandgap semiconductor with a calculated bandgap of around 0.624 eV.[1]
- Monolayer VS2, free from interlayer vdW interactions, also shows an indirect bandgap, but it
 is significantly wider at approximately 1.060 eV.[1]
- Few-layered VS2 can be tuned to open a small bandgap of about 0.3 eV through vdW interaction engineering, triggering a metal-to-semiconductor transition.[4]

This tunability is crucial, as it allows for the controlled modulation of VS2's electronic state, a key requirement for semiconductor and spintronic devices.[4]

Vibrational Properties (Phonon Modes)



Raman spectroscopy is a powerful, non-destructive technique used to probe the vibrational modes (phonons) of a material, which are sensitive to interlayer coupling.[8][15] In layered VS2, two primary Raman-active modes are of interest:

- A1g Mode: An out-of-plane vibration of sulfur atoms. The frequency of this mode is highly sensitive to the strength of the interlayer vdW forces. As the number of layers increases from a monolayer to bulk, the A1g peak typically experiences a blue-shift (moves to a higher wavenumber), which is attributed to the increased restoring force from the vdW interactions.
 [16]
- E1g or E2g Mode: An in-plane vibration of sulfur atoms. This mode is less sensitive to interlayer coupling but can be affected by strain and interfacial effects.[16][17]

Observing the shift in the A1g peak position is a standard method for determining the number of layers in an exfoliated VS2 sample and quantifying the strength of the vdW coupling.[16]

Magnetic Properties

While most TMDs are non-magnetic, vdW interaction engineering in few-layered VS2 has been shown to induce intrinsic ferromagnetism.[4][6] This remarkable property emerges in the pristine VS2 lattice without magnetic doping. The precise control over the vdW gap between layers allows for the dual regulation of both the bandgap and the spin properties, making VS2 a promising candidate for spintronic applications.[18][4]

Quantitative Data Summary

The following tables summarize key quantitative data related to the properties of layered VS2 as influenced by vdW interactions.

Table 1: Structural and Electronic Properties of VS2



Property	Bulk VS2	Monolayer VS2	Few-Layered / Engineered VS2
Interlayer Spacing	~0.576 nm[9][13]	N/A	0.95 nm - 0.98 nm (with intercalants) [7][13]
Bandgap Type	Indirect[1]	Indirect[1]	Tunable

| Bandgap Energy | ~0.624 eV[1] | ~1.060 eV[1] | ~0.3 eV (experimentally realized)[4] |

Table 2: Raman Spectroscopy Data for Layered VS2

Raman Mode	Vibrational Direction	Dependence on Layer Number	Typical Wavenumber (cm ⁻¹)
A1g	Out-of-plane	Blue-shifts with increasing layers[16]	~406 - 410 cm ⁻¹ [8] [16][17]

| E1g / E2g | In-plane | Red-shifts with increasing layers[16] | ~282 cm $^{-1}$ (E1g)[17], ~387 cm $^{-1}$ (E2g)[8] |

Experimental Protocols and Workflows

The study of vdW interactions in VS2 relies on a combination of material synthesis, sample preparation, and advanced characterization techniques.

Synthesis and Exfoliation of VS2 Nanosheets

Layered VS2 can be synthesized via several methods, including Chemical Vapor Deposition (CVD) and hydrothermal reactions.[9][16] Once bulk crystals are obtained, they must be exfoliated to produce thin nanosheets.

Protocol: Liquid-Phase Exfoliation

Foundational & Exploratory





- Dispersion: A small amount of bulk VS2 powder is added to a suitable solvent (e.g., an aqueous solution of sodium cholate surfactant).[19]
- Sonication: The mixture is subjected to high-power probe sonication for a set duration (e.g., 1 hour) in an ice bath to prevent overheating. The sonication process uses acoustic cavitation to overcome the vdW forces and exfoliate the layers.[19]
- Centrifugation: The resulting dispersion is centrifuged at a specific speed (e.g., 2,660 g) for a significant duration (e.g., 90 minutes). This step separates the successfully exfoliated thin nanosheets (which remain in the supernatant) from the unexfoliated bulk material (which forms a sediment).[19]
- Collection: The supernatant containing the exfoliated VS2 nanosheets is carefully collected for characterization.



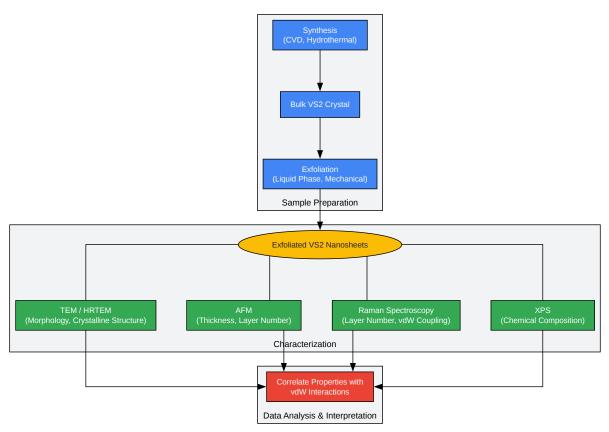


Diagram 1: Experimental Workflow for VS2 Nanosheet Characterization

Click to download full resolution via product page



Caption: Diagram 1: A typical experimental workflow for preparing and characterizing exfoliated VS2 nanosheets.

Characterization Techniques

- Transmission Electron Microscopy (TEM): Provides high-resolution images of the exfoliated nanosheets, revealing their morphology, lateral size, and crystalline quality. Selected area electron diffraction (SAED) patterns can confirm the hexagonal lattice structure.[17][20]
- Atomic Force Microscopy (AFM): Used to measure the thickness of the exfoliated flakes with sub-nanometer precision, allowing for an accurate determination of the number of layers.[18]
 [20]
- Raman Spectroscopy: As detailed previously, this is the primary technique for probing the interlayer vdW coupling through the analysis of phonon modes.[8] An excitation laser (e.g., 488 nm or 514 nm) is focused on the sample, and the scattered light is analyzed.[15]
- X-ray Photoelectron Spectroscopy (XPS): Confirms the chemical composition and the +4 oxidation state of vanadium in the synthesized VS2.[8][16]

Computational Modeling of vdW Interactions

First-principles calculations based on DFT are essential for a deeper theoretical understanding of vdW interactions.

Workflow for Computational Modeling

- Structure Definition: A model of the VS2 system (e.g., a bilayer or bulk supercell) is constructed with appropriate lattice parameters.[13]
- Functional Selection: Standard DFT functionals (LDA, GGA) are known to poorly describe vdW forces.[11] Therefore, a vdW-corrected functional (e.g., vdW-DF) is crucial for accurate results. These methods add a non-local correlation term to the energy functional to account for dispersion forces.[11][12]
- Calculation: The system's geometry is optimized to find the minimum energy configuration,
 yielding theoretical values for properties like interlayer binding energy and equilibrium



spacing. Subsequently, electronic band structure and phonon dispersion calculations are performed.

 Analysis: The calculated results are compared with experimental data to validate the theoretical model and provide insights into the underlying physics governing the vdW interactions.

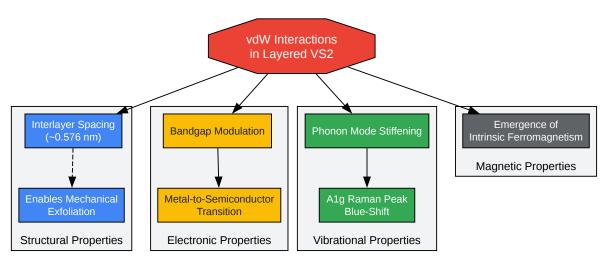


Diagram 2: Influence of vdW Interactions on VS2 Properties

Click to download full resolution via product page

Caption: Diagram 2: Logical relationship showing how vdW interactions fundamentally influence the key properties of layered VS2.

Conclusion and Outlook

Van der Waals interactions are a cornerstone of the physics of layered VS2. They are not merely weak forces holding the structure together but are an active parameter that can be engineered to control the material's fundamental properties. The ability to tune the band structure, induce a metal-to-semiconductor transition, and even trigger ferromagnetism by manipulating the vdW gap opens up a vast design space for novel electronic and spintronic devices. Future research will likely focus on more precise control over these interactions



through advanced techniques like twist-angle engineering and the creation of complex vdW heterostructures, further unlocking the potential of this versatile 2D material.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

References

- 1. francis-press.com [francis-press.com]
- 2. physics.ipm.ac.ir [physics.ipm.ac.ir]
- 3. ohiostate.elsevierpure.com [ohiostate.elsevierpure.com]
- 4. uhp.iphy.ac.cn [uhp.iphy.ac.cn]
- 5. wu.mse.berkeley.edu [wu.mse.berkeley.edu]
- 6. researchgate.net [researchgate.net]
- 7. Interlayer Engineering of VS2 Nanosheets via In Situ Aniline Intercalative Polymerization toward Long-Cycling Magnesium-Ion Batteries - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. pubs.acs.org [pubs.acs.org]
- 9. mai.group.whut.edu.cn [mai.group.whut.edu.cn]
- 10. Van der Waals interactions in computational catalysis | SUNCAT Center for Interface Science and Catalysis [suncat.stanford.edu]
- 11. van-der-waals-density-functional-for-layered-structures Ask this paper | Bohrium [bohrium.com]
- 12. ris.utwente.nl [ris.utwente.nl]
- 13. pubs.acs.org [pubs.acs.org]
- 14. researchgate.net [researchgate.net]
- 15. Identification of individual and few layers of WS2 using Raman Spectroscopy PMC [pmc.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. researchgate.net [researchgate.net]



- 18. pubs.acs.org [pubs.acs.org]
- 19. m.youtube.com [m.youtube.com]
- 20. researchgate.net [researchgate.net]
- To cite this document: BenchChem. [Introduction to Layered Vanadium Disulfide (VS2)].
 BenchChem, [2025]. [Online PDF]. Available at:
 [https://www.benchchem.com/product/b084465#van-der-waals-interactions-in-layered-vs2]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com